molecular formula C11H15NO2SSi B1510329 4-((Trimethylsilyl)ethynyl)benzenesulfonamide CAS No. 775331-26-5

4-((Trimethylsilyl)ethynyl)benzenesulfonamide

Cat. No.: B1510329
CAS No.: 775331-26-5
M. Wt: 253.39 g/mol
InChI Key: RGCPXROZINLAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Trimethylsilyl)ethynyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H15NO2SSi and its molecular weight is 253.39 g/mol. The purity is usually 95%.
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Properties

CAS No.

775331-26-5

Molecular Formula

C11H15NO2SSi

Molecular Weight

253.39 g/mol

IUPAC Name

4-(2-trimethylsilylethynyl)benzenesulfonamide

InChI

InChI=1S/C11H15NO2SSi/c1-16(2,3)9-8-10-4-6-11(7-5-10)15(12,13)14/h4-7H,1-3H3,(H2,12,13,14)

InChI Key

RGCPXROZINLAAD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzenesulfonamide (4.51 g, 19.1 mmole) in toluene (900 mL) at 75° C. was added ethynyl(trimethyl)silane (4 g, 40 mmole), Pd(PPh3)4 (1.3 g, 1.1 mmole), CuI (0.46 g, 2.42 mmole) and TEA (5.7 g, 56 mmole) and the mixture was allowed to cool to room temperature while stirring. Additional Pd(PPh3)4 (1 g, 0.9 mmole) was added and the mixture was stirred at room temperature. After 5 days, ethyl ether was added and the mixture was washed with 10% HCl, H2O, sat. aqueous NH4Cl, dried over Na2SO4 and concentrated in vacuo to give 2.93 g (61% yield) of the product: ESHRMS m/z 271.0935 (M+NH4, C11H15NO2SSiNH4, Calc'd 271.0937).
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.46 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
61%

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